![molecular formula C19H22N4O3 B2635520 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 367907-45-7](/img/structure/B2635520.png)

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

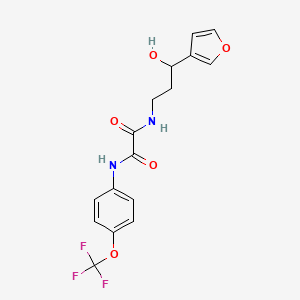

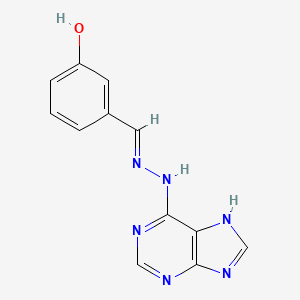

The compound “9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse pharmacological activities . Quinazolinones and their derivatives are known for their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is noted for its efficiency, yielding good results without the need for a catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a 5,6,7,8-tetrahydropyridine ring, which adopts a half-chair conformation . The fused-thieno [2,3-d]pyrimidine ring system is essentially planar and forms a dihedral angle with the attached phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily condensation reactions . The reactions involve the use of aldehydes and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a half-chair conformation of the 5,6,7,8-tetrahydropyridine ring and a planar fused-thieno [2,3-d]pyrimidine ring system . More specific details about the physical and chemical properties of this compound are not available in the retrieved literature.Wissenschaftliche Forschungsanwendungen

Energetic Materials

The compound belongs to the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

The compound could be used as a secondary explosive . It exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance that are comparable to the current secondary-explosive benchmark, CL-20 .

Heat-Resistant Explosives

The compound has a significant potential as a heat-resistant explosive . It has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance .

Primary Explosives

The compound could be used as a primary explosive . It is very sensitive but exhibits excellent calculated detonation performance .

PCAF Inhibitors

The compound could be used in the development of novel PCAF inhibitors with potential anticancer activity . Targeting PCAF with small inhibitor molecules has emerged as a potential therapeutic strategy for the treatment of cancer .

Anticancer Activity

The compound could be used in the treatment of cancer . It has shown potent activity against HePG2, MCF-7, PC3, and HCT-116 .

Luminescent Properties

The compound shows weak luminescent properties in MeCN solution .

Ambipolar Semiconductor Properties

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target enzymes or receptors, forming a stable, irreversible bond .

Mode of Action

The mode of action of ChemDiv1_016537 involves forming a stable, irreversible bond with its targets . This covalent bond formation leads to prolonged and often more potent inhibition, translating into greater therapeutic efficacy and dosage efficiency .

Biochemical Pathways

Similar compounds have been shown to effectively shut down key molecular pathways, reducing the potential for resistance development .

Pharmacokinetics

Covalent inhibitors like chemdiv1_016537 generally ensure sustained activity at the target site, reducing the potential for resistance development .

Result of Action

Similar compounds have been found to have significant therapeutic effects due to their ability to form a permanent bond with target enzymes or receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ChemDiv1_016537. Generally, factors such as pH, temperature, and the presence of other molecules can affect the activity of similar compounds .

Eigenschaften

IUPAC Name |

9-(2,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-19(2)8-13-16(14(24)9-19)17(23-18(22-13)20-10-21-23)12-7-11(25-3)5-6-15(12)26-4/h5-7,10,17H,8-9H2,1-4H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFHEFYVURXKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

![3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2635457.png)

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)